molecular formula C18H28O2 B14676581 9,11-Octadecadiynoic acid CAS No. 33128-27-7

9,11-Octadecadiynoic acid

Cat. No.: B14676581
CAS No.: 33128-27-7
M. Wt: 276.4 g/mol
InChI Key: KRKKLNBMQJXYTE-UHFFFAOYSA-N
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Description

9,11-Octadecadiynoic acid is a polyunsaturated fatty acid with the molecular formula C18H28O2 It is characterized by the presence of two triple bonds at the 9th and 11th positions of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,11-Octadecadiynoic acid can be achieved through the oxidative coupling of acetylenic acids with 1-alkynes. For example, the coupling of 6-heptynoic acid and 1-undecyne can yield this compound . The reaction typically requires a clear cuprous chloride solution as a catalyst and is performed under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves the use of ricinelaidic acid as a starting material. The ricinelaidic acid is heated at 235°C under vacuum to form a polyester intermediate. This intermediate is then subjected to pyrolysis and simultaneous distillation to obtain crude dehydrated acids, which are further purified to yield this compound .

Chemical Reactions Analysis

Types of Reactions

9,11-Octadecadiynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like hydrogen gas for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include various oxo-derivatives and reduced forms of this compound, which have distinct chemical and physical properties.

Mechanism of Action

The mechanism of action of 9,11-Octadecadiynoic acid involves its interaction with molecular targets such as PPARs. These receptors are ligand-activated transcription factors that regulate lipid and glucose metabolism. Upon binding to this compound or its derivatives, PPARs undergo conformational changes that activate the transcription of target genes involved in fatty acid oxidation and glucose uptake .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,11-Octadecadiynoic acid is unique due to the presence of two triple bonds, which confer distinct chemical and physical properties compared to similar compounds with double bonds

Properties

CAS No.

33128-27-7

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

octadeca-9,11-diynoic acid

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-6,11-17H2,1H3,(H,19,20)

InChI Key

KRKKLNBMQJXYTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC#CCCCCCCCC(=O)O

Origin of Product

United States

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